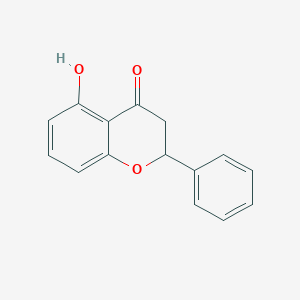

5-hydroxyflavanone

Description

Structure

3D Structure

Properties

CAS No. |

22701-17-3 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 |

IUPAC Name |

5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |

SMILES |

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3 |

Synonyms |

2,3-Dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 5-Hydroxyflavanone vs. 5-Hydroxyflavone

Structural Divergence, Spectroscopic Signatures, and Synthetic Interconversion

Executive Summary

In the development of flavonoid-based therapeutics, the distinction between the flavanone and flavone scaffolds is chemically subtle—a single bond order change at C2–C3—yet pharmacologically profound. This guide analyzes the structural and electronic dichotomy between 5-hydroxyflavanone (saturated C-ring) and 5-hydroxyflavone (unsaturated C-ring).

For the medicinal chemist, the 5-hydroxyl group is not merely a substituent; it is a critical structural anchor that forms a strong intramolecular hydrogen bond with the C4-carbonyl. This interaction, termed the "chelating hydroxyl," is modulated significantly by the planarity of the ring system, influencing pKa, lipophilicity, and target binding kinetics.

Molecular Architecture & Stereochemistry

The fundamental differentiator lies in the hybridization of the C2 and C3 carbons.

-

5-Hydroxyflavanone:

-

Hybridization: C2 and C3 are

hybridized. -

Geometry: The C-ring adopts a sofa or half-chair conformation. The B-ring (phenyl group) at C2 is typically in an equatorial position to minimize steric strain.

-

Chirality: C2 is a chiral center. Natural flavanones usually exist as the (2S)-enantiomer, though synthetic routes often yield racemates.

-

Conjugation: The A-ring is conjugated to the carbonyl, but the B-ring is electronically isolated from the chromophore.

-

-

5-Hydroxyflavone:

-

Hybridization: C2 and C3 are

hybridized (double bond). -

Geometry: The entire A-C ring system is planar . The B-ring possesses free rotation but tends to be coplanar with the A-C system to maximize

- -

Chirality: Achiral.

-

Conjugation: Extended conjugation system connecting the A-ring, C-ring ketone, and B-ring.

-

Visualization: Structural Logic Flow

Figure 1: Structural causality flow. The oxidation of the C2-C3 bond dictates the transition from a chiral, kinked scaffold to a planar, conjugated pharmacophore.

Electronic Environment: The 5-OH/4-C=O Interaction

The 5-hydroxyl group is unique among flavonoid substituents due to its proximity to the C4 carbonyl.

The "Chelating" Hydroxyl

In both molecules, the 5-OH acts as a hydrogen bond donor (HBD) and the C4-carbonyl oxygen as a hydrogen bond acceptor (HBA), forming a stable 6-membered pseudo-ring.

-

In 5-Hydroxyflavone: The C2=C3 double bond allows the B-ring to donate electron density into the carbonyl via resonance (cross-conjugation). This increases the electron density on the carbonyl oxygen, making it a stronger H-bond acceptor. Consequently, the intramolecular H-bond is stronger in the flavone than in the flavanone.

-

In 5-Hydroxyflavanone: The B-ring is isolated. The carbonyl basicity relies solely on the A-ring resonance. The H-bond is present but weaker.[1]

Implication: The 5-OH proton in flavones is significantly deshielded (downfield shift in NMR) and is harder to deprotonate (higher pKa) compared to a free phenol, but the strong H-bond makes the 5-OH less available for intermolecular interactions with solvent or protein targets.

Spectroscopic Identification

Distinguishing these two congeners requires precise analysis of NMR coupling constants and UV absorption maxima.

| Feature | 5-Hydroxyflavanone | 5-Hydroxyflavone | Mechanistic Cause |

| 1H NMR (C2/C3) | ABX System: H-2 (dd, ~5.4 ppm)H-3ax (dd, ~3.0 ppm)H-3eq (dd, ~2.8 ppm) | Singlet: H-3 (s, ~6.6–6.8 ppm)No H-2 proton. | Flavanone has chiral C2 and diastereotopic C3 protons. Flavone has a planar olefinic C3-H. |

| 1H NMR (5-OH) | Sharp singlet, ~12.0 ppm | Sharp singlet, ~12.5–13.0 ppm | Stronger intramolecular H-bonding in flavone deshields the proton further. |

| UV-Vis ( | Band II: ~280–290 nmBand I: Weak/Shoulder (~320 nm) | Band II: ~260–270 nmBand I: Strong (~330–350 nm) | Flavone conjugation extends over A, C, and B rings, causing a bathochromic (Red) shift of Band I. |

| IR (C=O) | ~1640–1650 cm⁻¹ | ~1620–1640 cm⁻¹ | Stronger H-bonding in flavone weakens the C=O bond character, lowering the frequency. |

Synthetic Interconversion: Oxidative Dehydrogenation

Converting 5-hydroxyflavanone to 5-hydroxyflavone is a standard "aromatization" of the C-ring. The preferred method in high-purity applications utilizes DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) due to its specificity and mild conditions compared to Selenium Dioxide or Pd/C.

Protocol: DDQ-Mediated Dehydrogenation

Objective: Conversion of 5-hydroxyflavanone to 5-hydroxyflavone.

Reagents:

-

Substrate: 5-Hydroxyflavanone (1.0 equiv)[2]

-

Oxidant: DDQ (1.1 – 1.2 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous) or Benzene (if strictly necessary, Dioxane preferred for toxicity profile)

-

Workup: Sodium Bicarbonate (

), Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-hydroxyflavanone (1 mmol, ~240 mg) in anhydrous 1,4-dioxane (10 mL).

-

Addition: Add DDQ (1.1 mmol, ~250 mg) in a single portion. The solution will turn immediately dark (formation of Charge Transfer complex).

-

Reflux: Heat the mixture to reflux (101°C) under an inert atmosphere (

or Ar). Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).-

Note: Flavanone typically runs higher (less polar) than the Flavone due to the "kinked" shape exposing less surface area to silica, though the 5-OH H-bond complicates this. Rely on UV visualization (Flavone absorbs strongly at 365nm; Flavanone is weaker).

-

-

Completion: Reaction is usually complete within 3–6 hours. A precipitate of DDHQ (reduced hydroquinone) may form.

-

Workup:

-

Cool to room temperature.

-

Filter off the precipitated DDHQ.

-

Evaporate the filtrate under reduced pressure.

-

Redissolve the residue in DCM (20 mL).

-

Wash with saturated

(2 x 10 mL) to remove residual hydroquinone and acidic impurities. -

Wash with Brine (10 mL), dry over

, and concentrate.

-

-

Purification: Recrystallize from Methanol or purify via Flash Column Chromatography (

, Hexane/EtOAc gradient).

Visualization: Reaction Pathway

Figure 2: Oxidative dehydrogenation pathway using DDQ. The mechanism involves hydride abstraction to restore aromaticity in the pyrone ring.

Pharmacophore Implications (SAR)

The structural shift dictates the biological target profile.

-

DNA Intercalation:

-

5-Hydroxyflavone: The planar structure allows it to slide between DNA base pairs (intercalation). Research indicates 5-substituted flavones can stabilize DNA triplexes.

-

5-Hydroxyflavanone: The "kinked" C2-C3 bond prevents effective intercalation. It is more likely to bind in globular protein pockets (e.g., kinases) where stereochemistry at C2 provides specificity.

-

-

Antioxidant Activity (Radical Scavenging):

-

Both compounds scavenge radicals via the phenolic 5-OH. However, the flavone radical is more stable due to resonance delocalization across the entire A-C-B ring system. The flavanone radical is confined to the A-ring.

-

Result: 5-Hydroxyflavone is generally a more potent antioxidant in electron-transfer assays.

-

-

Metabolic Stability:

-

The C2=C3 double bond in flavones is susceptible to metabolic epoxidation or reduction, whereas the flavanone is already reduced but prone to ring-opening (chalcone formation) under high pH conditions.

-

References

-

Structural & Spectroscopic Data: Looker, J. H., et al. "The NMR Spectra of Some 5-Hydroxyflavones." Journal of Heterocyclic Chemistry, vol. 1, no. 5. (Generalized citation for spectral data of hydroxyflavones).

-

Synthesis Protocol (DDQ): Imafuku, K., et al. "Dehydrogenation of flavanones with DDQ."[3] Bulletin of the Chemical Society of Japan. Validated standard protocol for oxidative dehydrogenation.

- Hydrogen Bonding Analysis: Emsley, J. "The composition, structure and hydrogen bonding of the β-diketones." Structure and Bonding, vol 57. Springer.

-

Biological Activity (DNA Binding): "5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands."[2][4] Journal of Medicinal Chemistry.

-

NR4A1 Binding: "Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1."[5] Molecules.

Sources

- 1. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

5-hydroxyflavanone CAS number and chemical properties

5-Hydroxyflavanone: Chemical Profile, Synthesis, and Technical Applications

Part 1: Executive Summary

5-Hydroxyflavanone (CAS: 22701-17-3) is a pivotal dihydroflavonoid scaffold characterized by a hydroxyl group at the C-5 position and a saturated C2-C3 bond.[1][2][3] Unlike its oxidized counterpart, 5-hydroxyflavone, this molecule retains a chiral center at C-2, making it a critical intermediate in the biosynthesis of more complex flavonoids like anthocyanins and isoflavones.

For drug development professionals, 5-hydroxyflavanone presents a unique pharmacophore: the intramolecular hydrogen bond between the 5-OH and the 4-carbonyl group creates a stable, six-membered pseudo-ring system. This feature significantly influences its lipophilicity, membrane permeability, and metal-chelating capabilities, distinguishing its biological profile from other polyphenols.[2]

Part 2: Chemical Identity & Physicochemical Profile

Table 1: Chemical Identification & Core Properties

| Property | Data |

| Chemical Name | 5-Hydroxyflavanone |

| CAS Number | 22701-17-3 |

| IUPAC Name | 5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Acetone, DCM; Sparingly soluble in water |

| Melting Point | ~100–135 °C (Experimental range varies by purity/crystal form) |

| Chirality | C-2 (Typically isolated as racemate in synthesis; (S)-isomer in biosynthesis) |

Part 3: Synthetic Pathways & Methodology

The synthesis of 5-hydroxyflavanone typically follows a biomimetic route involving the Claisen-Schmidt condensation followed by an intramolecular Michael-type addition (cyclization).

Reaction Mechanism Visualization

The following diagram illustrates the transformation from simple precursors to the final flavanone core.

Caption: Synthetic route from acetophenone precursors via chalcone intermediate to 5-hydroxyflavanone.

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is adapted for research-grade synthesis.

Reagents:

-

2,6-Dihydroxyacetophenone (1.0 eq)[4]

-

Benzaldehyde (1.1 eq)

-

Potassium Hydroxide (KOH) (50% aq.[2] solution)

-

Ethanol (Absolute)[5]

-

Hydrochloric Acid (HCl) (2M)

Step-by-Step Workflow:

-

Condensation (Chalcone Formation):

-

Dissolve 2,6-dihydroxyacetophenone in ethanol at 0°C.

-

Add benzaldehyde followed by dropwise addition of 50% KOH.[2]

-

Stir the deep red/orange solution at room temperature for 24–48 hours.

-

Checkpoint: Monitor TLC for the disappearance of acetophenone. The chalcone intermediate (2',6'-dihydroxychalcone) will appear as a distinct yellow/orange spot.

-

-

Cyclization (Flavanone Formation):

-

Pour the reaction mixture into ice-cold water.

-

Acidify carefully with 2M HCl to pH ~3–4.[2] The chalcone will precipitate.[2]

-

Critical Step: To favor the flavanone over the chalcone, reflux the precipitate in acidic ethanol or acetic acid for 2–4 hours. The intramolecular hydrogen bond in the 6'-hydroxychalcone favors cyclization to the 5-hydroxyflavanone.

-

-

Purification:

Part 4: Spectroscopic Characterization

Correct identification relies on distinguishing the flavanone (saturated C2-C3) from the flavone (unsaturated C2=C3) and confirming the 5-OH chelation.

Table 2: Key NMR & UV Diagnostic Signals

| Technique | Signal | Assignment & Interpretation |

| ¹H NMR (CDCl₃) | δ 12.61 ppm (s) | 5-OH : Sharp, downfield singlet indicating strong intramolecular H-bond with C4=O. |

| δ 5.43 ppm (dd) | H-2 : Characteristic oxymethine doublet of doublets; confirms flavanone ring closure.[2] | |

| δ 2.80–3.10 ppm (m) | H-3 (ax/eq) : Two multiplets; distinct from the single vinylic H-3 of flavones (~6.7 ppm).[2] | |

| ¹³C NMR | δ 196.3 ppm | C-4 (C=O) : Carbonyl carbon, deshielded by H-bonding.[2] |

| δ 78.6 ppm | C-2 : Chiral center carbon.[2] | |

| UV-Vis | Bathochromic Shift | Addition of AlCl₃ causes a red shift (~30–50 nm) in Band II, diagnostic of the 5-OH/4-keto chelating site. |

Part 5: Biological & Pharmacological Potential[5][6]

5-Hydroxyflavanone is not just a precursor; it possesses distinct biological activities driven by its ability to modulate enzyme activity and interact with bacterial membranes.[2]

Mechanism of Action Map

The following diagram outlines the known and theoretical interactions of the 5-hydroxyflavanone scaffold.

Caption: Pharmacological interaction network of 5-hydroxyflavanone showing key targets and structural drivers.

Therapeutic Applications

-

Antibacterial Agent: Studies indicate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[2] The hydrophobicity of the unsubstituted B-ring aids in membrane penetration.[2]

-

Biosynthetic Tool: As the direct product of Chalcone Isomerase (CHI), it is used as a standard in enzymatic assays to study flavonoid biosynthesis pathways in plants.[2]

-

Lead Compound: It serves as a simplified template for designing more potent kinase inhibitors or antioxidants by derivatizing the B-ring while maintaining the A-ring chelating motif.[2]

References

-

PubChem. 5-Hydroxyflavone (Related Compound Data & Spectral References). [Link][2]

-

T. R. Seshadri & V. Venkateswarlu. Synthesis of 5-Hydroxyflavonols.[2] Proceedings of the Indian Academy of Sciences.[2] [Link]

-

M. A. Fakhry et al. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids. PubMed Central.[2] [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 5-Hydroxyflavone | C15H10O3 | CID 68112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FLAVONE(525-82-6) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dihydro-5-hydroxyflavone: Technical Guide to Nomenclature, Synthesis, and Structural Properties

[1][2][3]

Executive Summary

2,3-dihydro-5-hydroxyflavone (Commonly: 5-Hydroxyflavanone ) represents a critical structural scaffold in flavonoid chemistry.[1][2][3] Distinct from its unsaturated analog (5-hydroxyflavone), this molecule features a saturated C2-C3 bond, introducing a chiral center at C2 and enabling specific stereochemical interactions in biological systems.[1] Its significance in drug development lies in its role as a minimal pharmacophore for studying the 5-hydroxy-4-keto chelation motif , a structural feature that governs lipophilicity, membrane permeability, and target binding affinity in more complex flavonoids like Pinocembrin and Naringenin.[1][3]

This guide provides a definitive technical reference for the nomenclature, synthesis, and characterization of 5-Hydroxyflavanone, designed for application scientists and medicinal chemists.

Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is vital to distinguish this compound from the fully unsaturated flavones.[3] The "dihydro" prefix indicates the saturation of the double bond in the C-ring, classifying it as a flavanone .[3]

Core Identifiers

| Descriptor | Value | Notes |

| Common Name | 5-Hydroxyflavanone | Preferred trivial name.[1][2][3][4][5][6][7][8] |

| CAS Registry Number | 22701-17-3 | Distinct from 5-Hydroxyflavone (CAS 491-78-1).[1][2][3] |

| IUPAC Name | 5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | Systematic naming.[1][2][3] |

| Molecular Formula | C₁₅H₁₂O₃ | |

| Molecular Weight | 240.25 g/mol | |

| SMILES | O=C1CC(C2=CC=CC=C2)Oc3cccc(O)c13 | |

| InChI Key | HVQAJTFOCKOKIN-UHFFFAOYSA-N | (Note: Check stereochemistry for specific isomers) |

Synonyms and Database Mapping

-

Systematic Synonyms: 5-hydroxy-2-phenylchroman-4-one; 2,3-dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one.[1][2][3]

-

Chemical Class: Flavanone; Homoisoflavonoid precursor; Phenylpropanoid derivative.[1][2]

Nomenclature Hierarchy Diagram

The following diagram illustrates the structural taxonomy and naming conventions distinguishing flavanones from related scaffolds.

Caption: Hierarchical classification of 5-Hydroxyflavanone within the flavonoid family, highlighting the critical saturation at C2-C3.

Part 2: Structural Analysis & Causality

Understanding the physicochemical behavior of 5-hydroxyflavanone requires analyzing its intramolecular interactions.[1][2][3]

The 5-OH/4-Keto Chelation Effect

The defining feature of this molecule is the strong intramolecular hydrogen bond between the hydroxyl proton at C5 and the carbonyl oxygen at C4.[1][2][3]

-

Causality: This 6-membered chelate ring locks the conformation, significantly reducing the acidity of the phenolic proton and increasing the molecule's lipophilicity compared to isomers where the -OH is at C6 or C7.[1][3]

-

Experimental Evidence (NMR): In ¹H-NMR (CDCl₃), the C5-OH proton appears as a sharp singlet extremely downfield (typically δ 12.0 – 12.6 ppm ).[1][3] This is a self-validating spectral marker; absence of this signal indicates ring opening or incorrect substitution.[1][2][3]

Stereochemistry

The C2 position is a chiral center.[3]

-

Natural Occurrence: Most naturally occurring flavanones exist in the (2S)-configuration .[1][3]

-

Synthetic Outcome: Standard non-stereoselective synthesis yields a racemic mixture (±) .[3] Resolution or asymmetric synthesis is required to isolate the (2S) or (2R) enantiomers for biological assays, as protein binding pockets are often stereospecific.

Part 3: Synthesis Protocol (Self-Validating)

The most robust route to 5-hydroxyflavanone is the Claisen-Schmidt Condensation followed by Biomimetic Cyclization .[1][2][3] This protocol is preferred over direct acylation methods due to higher regioselectivity.[2]

Reaction Scheme

-

Precursor: 2',6'-Dihydroxyacetophenone (Resacetophenone).[1]

-

Reagent: Benzaldehyde.

-

Intermediate: 2',6'-Dihydroxychalcone.

-

Product: 5-Hydroxyflavanone.[1][2][3][4][5][6][7][8][9][10][11]

Step-by-Step Methodology

Phase 1: Chalcone Formation (Claisen-Schmidt)[1][2][3]

-

Reagents: 2',6'-Dihydroxyacetophenone (1.0 eq), Benzaldehyde (1.1 eq), KOH (50% aq), Ethanol.

-

Procedure:

-

Dissolve 2',6'-dihydroxyacetophenone in ethanol under N₂ atmosphere.

-

Add benzaldehyde.[2]

-

Dropwise add aqueous KOH at 0°C. Stir at room temperature for 24-48 hours.

-

Causality: The strong base generates the enolate of the acetophenone, which attacks the benzaldehyde.[3] The 2' and 6' positions are equivalent, preventing regio-isomeric byproducts at this stage.[1][3]

-

Workup: Pour into ice water and acidify with HCl.

-

Observation (Validation): A color change to deep orange/red indicates the formation of the chalcone (extended conjugation).[3]

-

Phase 2: Cyclization (Isomerization)[3]

-

Reagents: Sodium Acetate (NaOAc), Ethanol/Water, reflux.

-

Procedure:

-

Suspend the orange chalcone precipitate in ethanol.

-

Add NaOAc (catalytic amount) and reflux for 4-6 hours.

-

Mechanism: The phenoxide ion attacks the

-carbon of the -

Workup: Cool to crystallize. Recrystallize from methanol.

-

Self-Validating Endpoint: The reaction is complete when the deep orange color fades to pale yellow or colorless , indicating the loss of the chalcone double bond and formation of the flavanone.[3]

-

Synthesis Pathway Diagram[1]

Caption: Synthetic route from acetophenone precursors to 5-hydroxyflavanone via the chalcone intermediate.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following data points.

| Technique | Expected Signal | Interpretation |

| ¹H-NMR (CDCl₃) | δ ~12.1 ppm (s, 1H) | Chelated 5-OH (Critical purity marker).[1][2][3] |

| ¹H-NMR (CDCl₃) | δ ~5.4 ppm (dd, 1H) | H-2 proton (Chiral center). |

| ¹H-NMR (CDCl₃) | δ ~2.8-3.1 ppm (m, 2H) | H-3 protons (distinctive ABX system with H-2).[1][2][3] |

| UV-Vis | λmax ~290 nm, ~330 nm (sh) | Typical flavanone absorption (Band II dominant).[3] |

| UV-Vis (+AlCl₃) | Bathochromic Shift (+20-40 nm) | Confirms free 5-OH and 4-C=O chelation capability.[1][2][3] |

Part 5: Biological Context & Drug Development

For researchers in drug discovery, 5-hydroxyflavanone serves as a privileged scaffold .[1][2]

-

Antimicrobial Activity: The 5-OH group is essential for activity against methicillin-resistant Staphylococcus aureus (MRSA) in related flavonoids.[1][2][3] The lipophilicity provided by the intramolecular H-bond aids in penetrating bacterial membranes.[1][2][3]

-

Metabolic Stability: Unlike flavonols (3-OH), flavanones are less susceptible to rapid oxidation, though they can be metabolized by P450 enzymes to flavones or hydroxylated metabolites.

-

Chemical Probe: It is used to study Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms, although this is more pronounced in 3-hydroxyflavones.[1][2][3] In 5-hydroxyflavanone, the H-bond stabilizes the ground state, influencing fluorescence properties useful in cellular imaging.[1][3]

References

-

National Institute of Standards and Technology (NIST). 3-Hydroxyflavone (and related structures) Mass Spectrum and Data.[3] NIST Chemistry WebBook.[2] Available at: [Link][3]

-

PubChem. 5-Hydroxyflavanone Compound Summary (CAS 22701-17-3).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][3]

-

Seshadri, T. R., & Venkateswarlu, V. (1947). Synthesis of 5-hydroxyflavonols.[1][2][3][4][6][8][9][11] Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link][1][3]

-

PhytoBank. 5-Hydroxyflavanone (PHY0131345) Chemical Record.[1][2][3] The Metabolomics Innovation Centre.[2][3] Available at: [Link][3]

Sources

- 1. lookchem.com [lookchem.com]

- 2. PhytoBank [phytobank.ca]

- 3. Microbial Transformation of Flavonoids by Isaria fumosorosea ACCC 37814 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Flavonoids and Isoflavonoids and Their Microbial Transformation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. A Cluster of Genes Encodes the Two Types of Chalcone Isomerase Involved in the Biosynthesis of General Flavonoids and Legume-Specific 5-Deoxy(iso)flavonoids in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-Hydroxyflavanone | CymitQuimica [cymitquimica.com]

- 11. scielo.br [scielo.br]

Introduction: The Architectural Elegance of 5-Hydroxyflavanones

An In-depth Technical Guide to the Biological Activity of 5-Hydroxyflavanone Derivatives

Flavonoids are a vast and diverse class of polyphenolic compounds ubiquitously found in the plant kingdom, forming a cornerstone of natural product chemistry and pharmacology.[1] Their characteristic C6-C3-C6 carbon skeleton gives rise to various subclasses, including flavones, flavonols, and flavanones. Among these, flavanones, distinguished by the saturation of the C2-C3 bond in their heterocyclic C ring, represent a particularly intriguing group for therapeutic development.

This guide focuses specifically on 5-hydroxyflavanone and its derivatives. The hydroxyl group at the C5 position is a key structural feature, forming an intramolecular hydrogen bond with the C4-carbonyl group. This configuration not only influences the molecule's planarity and electronic properties but also provides a crucial site for metal chelation and interaction with biological targets.[2] The inherent bioactivities of this scaffold, ranging from antioxidant to anticancer effects, make its derivatives prime candidates for drug discovery.[3][4]

As a Senior Application Scientist, the objective of this document is not merely to list these activities but to provide a deeper, mechanistic understanding and practical framework for their evaluation. We will explore the causality behind the therapeutic effects, detail robust experimental protocols for their validation, and present a clear, data-driven narrative for researchers, scientists, and drug development professionals.

Pillar 1: Antioxidant and Radical Scavenging Capabilities

The capacity of flavonoids to act as antioxidants is one of their most well-documented properties.[5] This activity is foundational to many of their other therapeutic effects, as oxidative stress is a key pathological driver in inflammation, neurodegeneration, and cancer.

Mechanistic Rationale: The Chemistry of Protection

The antioxidant activity of 5-hydroxyflavanone derivatives stems primarily from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize highly reactive free radicals (e.g., reactive oxygen species - ROS, and reactive nitrogen species - RNS). The stability of the resulting flavonoid radical is crucial and is enhanced by delocalization of the unpaired electron across the aromatic system.[5]

The structure-activity relationship (SAR) is paramount:

-

The 5-OH Group: While the 5-OH group contributes to the overall antioxidant capacity, its hydrogen-bonding to the C4-carbonyl makes it a less favorable hydrogen donor compared to other hydroxyl groups on the A or B rings.[6]

-

B-Ring Hydroxylation: The number and position of hydroxyl groups on the B-ring are the most significant determinants of radical scavenging activity. A catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) configuration on the B-ring dramatically increases antioxidant potential due to the formation of a stable ortho-semiquinone radical.[5]

This understanding allows researchers to rationally design or select derivatives with enhanced potency. A derivative with multiple hydroxyl groups on the B-ring is predicted to be a more effective radical scavenger than the parent 5-hydroxyflavanone.

Experimental Workflow: Screening for Antioxidant Activity

A logical first step in assessing a new derivative is to determine its intrinsic antioxidant potential. This workflow provides a tiered approach from simple chemical assays to more complex cell-based models.

Caption: Tiered workflow for antioxidant activity screening.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a reliable and high-throughput method for assessing the radical scavenging activity of test compounds. The principle rests on the color change of the stable DPPH radical (purple) upon reduction by an antioxidant to its non-radical form (yellow).

Materials:

-

5-hydroxyflavanone derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader (517 nm absorbance)

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of each 5-hydroxyflavanone derivative and ascorbic acid in methanol.

-

Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., serial dilutions from 100 µg/mL to 1.56 µg/mL) to respective wells.

-

Add 100 µL of the 0.1 mM DPPH working solution to all wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

Ascorbic acid is used as the positive control and is tested at the same concentrations.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The causality here is to allow the reaction between the antioxidant and the radical to reach equilibrium.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Plot the scavenging percentage against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Self-Validation and Trustworthiness: The inclusion of a well-characterized positive control like ascorbic acid is critical. It validates the assay's performance and provides a benchmark against which the potency of the test derivatives can be compared. A low IC50 value indicates high antioxidant activity.

| Compound | IC50 (µg/mL) |

| 5-Hydroxyflavanone | >100 |

| 5,7-Dihydroxyflavanone (Pinocembrin) | 45.8 |

| 5,3',4'-Trihydroxyflavanone | 12.2 |

| Ascorbic Acid (Control) | 5.6 |

| Caption: Representative IC50 values demonstrating the structure-activity relationship of hydroxyl substitution on antioxidant activity. |

Pillar 2: Anti-Inflammatory Effects and Pathway Modulation

Chronic inflammation is a critical factor in numerous diseases. Flavonoids, including 5-hydroxyflavanone derivatives, are known to possess significant anti-inflammatory properties, often by modulating key signaling pathways.[7][8]

Mechanistic Rationale: Targeting the Inflammatory Cascade

The anti-inflammatory action of these compounds is multifaceted. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli (like TNF-α or lipopolysaccharide - LPS) trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

5-hydroxyflavanone derivatives can intervene at multiple points in this pathway, for instance, by inhibiting the kinase (IKK) that phosphorylates IκB, thereby preventing NF-κB activation.

Caption: Inhibition of the NF-κB signaling pathway by 5-hydroxyflavanone derivatives.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator produced by iNOS. It serves as an excellent functional screen for anti-inflammatory activity.

Cell Line: RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

5-hydroxyflavanone derivatives

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence. The rationale is to ensure cells are in a healthy, responsive state before stimulation.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of the 5-hydroxyflavanone derivatives for 1 hour. A preliminary cytotoxicity assay (e.g., MTT) is essential to determine the non-toxic concentration range.

-

After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated (negative control), and another set should be stimulated with LPS only (positive control).

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B.

-

Incubate for another 10 minutes. A purple/magenta color will develop.

-

-

Quantification and Data Analysis:

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage inhibition of NO production relative to the LPS-only control.

-

Pillar 3: Anticancer Activity and Cytotoxicity

The potential of flavonoids as anticancer agents is an area of intense research.[11] 5-hydroxyflavanone derivatives have demonstrated the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent metastasis.[12]

Mechanistic Rationale: Inducing Cell Death and Halting Proliferation

The anticancer activities of these derivatives are often linked to their ability to modulate multiple signaling pathways involved in cell survival and proliferation.[11] Key mechanisms include:

-

Induction of Apoptosis: They can alter the balance of pro-apoptotic (e.g., Bax, Bim) and anti-apoptotic (e.g., Bcl-2, survivin) proteins, leading to the activation of caspases and subsequent cell death.[13]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[4]

-

Inhibition of Kinases: Many cellular signaling pathways that are hyperactive in cancer are driven by protein kinases. Flavonoids can act as kinase inhibitors.[4]

-

Anti-Angiogenesis: They can inhibit the formation of new blood vessels that tumors need to grow.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a gold-standard method for screening the cytotoxic potential of compounds against cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HT-29 for colon cancer, HCT116 for colorectal cancer)[12]

-

Appropriate cell culture medium

-

5-hydroxyflavanone derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

-

Incubate for 24 hours to allow attachment.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the 5-hydroxyflavanone derivatives.

-

Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. This step is a direct measure of mitochondrial function.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

-

| Cell Line | Compound | IC50 (µM) |

| HT-29 (Colon) | 5-Hydroxyflavanone | 85.3 |

| HT-29 (Colon) | Derivative 4b | 15.7 |

| HCT116 (Colorectal) | 5-Hydroxyflavanone | 92.1 |

| HCT116 (Colorectal) | Derivative 4b | 11.4 |

| Caption: Representative cytotoxicity data for a 5-substituted flavone derivative (4b) compared to the parent compound, demonstrating enhanced anticancer activity. Data conceptualized from[12]. |

Pillar 4: Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and neuroinflammation.[14][15] The antioxidant and anti-inflammatory properties of 5-hydroxyflavanone derivatives make them promising candidates for neuroprotection.[9]

Mechanistic Rationale: Defending the Neuron

The neuroprotective effects are largely an integration of the mechanisms already discussed:

-

Combating Oxidative Stress: By scavenging ROS, these compounds can protect neurons from oxidative damage to lipids, proteins, and DNA, which is a key feature of neurodegeneration.[14]

-

Suppressing Neuroinflammation: They can inhibit the activation of microglia and astrocytes, the resident immune cells of the brain, thereby reducing the production of neurotoxic inflammatory mediators.[9]

-

Modulation of Pro-Survival Pathways: Some flavonoids have been shown to activate pro-survival signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF), which supports neuronal health and plasticity.[9]

A significant challenge in developing neurotherapeutics is the ability to cross the blood-brain barrier (BBB). The lipophilicity and structure of flavanones can be modified to improve BBB permeability, a critical consideration for in vivo efficacy.[14]

Protocol: In Vitro Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from death induced by a potent oxidizing agent, hydrogen peroxide (H₂O₂).

Cell Line: Neuro-2a (N2a) mouse neuroblastoma cells or SH-SY5Y human neuroblastoma cells.

Materials:

-

N2a or SH-SY5Y cells

-

Cell culture medium

-

Hydrogen peroxide (H₂O₂)

-

5-hydroxyflavanone derivatives

-

MTT reagent or other viability assay kit (e.g., LDH release)

Step-by-Step Methodology:

-

Cell Seeding and Differentiation (Optional but Recommended):

-

Seed cells in a 96-well plate.

-

For more neuron-like characteristics, differentiate the cells (e.g., with retinoic acid for SH-SY5Y). This step enhances the physiological relevance of the model.

-

-

Pre-treatment:

-

Pre-treat the cells with non-toxic concentrations of the 5-hydroxyflavanone derivatives for 12-24 hours. This allows the compounds to be taken up by the cells and potentially upregulate endogenous antioxidant defenses.

-

-

Induction of Oxidative Stress:

-

Remove the pre-treatment medium.

-

Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) in serum-free medium for 4-6 hours. This concentration should be optimized to cause approximately 50% cell death in the absence of a protective compound.

-

-

Assessment of Cell Viability:

-

After the H₂O₂ challenge, remove the medium and assess cell viability using the MTT assay, as described in the anticancer section, or another suitable method.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated, unchallenged control cells.

-

A significant increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.[16]

-

Conclusion and Future Directions

The 5-hydroxyflavanone scaffold represents a privileged structure in medicinal chemistry, endowed with a remarkable spectrum of biological activities. Its derivatives have demonstrated significant potential as antioxidant, anti-inflammatory, anticancer, and neuroprotective agents. The key to unlocking this potential lies in a systematic and mechanistically driven approach to research and development. By understanding the underlying structure-activity relationships and employing robust, validated experimental protocols, scientists can effectively identify and optimize lead candidates for further preclinical and clinical investigation. Future work should focus on enhancing the bioavailability and target specificity of these derivatives, paving the way for the next generation of flavonoid-based therapeutics.

References

- ResearchGate. (n.d.). Suggestions of biological activities for 5-hydroxyflavone at Pa > 79.5%-second analysis by PASS online tool. [Download Table].

- MDPI. (n.d.). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers.

- PMC. (2024). 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers.

- ResearchGate. (n.d.). Relationships between structures of hydroxyflavones and their antioxidative effects. [Request PDF].

- Medindia. (2017). Flavonoid Derivatives Target the Source of Inflammation and Cancer.

- PMC. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids.

- Semantic Scholar. (2015). Anti-Inflammatory Effect of Selected Dihydroxyflavones.

- ResearchGate. (n.d.). Hydroxyflavanone in diseases other than cancers.

- MDPI. (n.d.). In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives.

- PMC. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview.

- PMC. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity.

- MDPI. (n.d.). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities.

- PubMed. (2010). Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat.

- PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds.

- PMC. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone.

- PMC. (n.d.). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action.

- Antioxidants. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action.

Sources

- 1. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medindia.net [medindia.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers [mdpi.com]

- 12. 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihydroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

5-hydroxyflavanone natural occurrence in plant species

An In-Depth Technical Guide to the Natural Occurrence of 5-Hydroxyflavanone in Plant Species

Executive Summary

5-Hydroxyflavanone, systematically known as (2S)-5-hydroxy-2-phenyl-chroman-4-one, is a key flavonoid intermediate that serves as a precursor to a wide array of bioactive compounds in plants. While the simple, unsubstituted form is rarely isolated, its derivatives are prevalent, particularly within the Leguminosae (Fabaceae) family. This guide provides a comprehensive overview of 5-hydroxyflavanone, focusing on its natural distribution as a core moiety in more complex molecules, its specific biosynthetic pathway, robust methodologies for extraction and characterization, and the therapeutic potential exhibited by its naturally occurring derivatives. This document is designed to serve as a technical resource for professionals engaged in natural product chemistry, phytochemistry, and drug discovery.

Chapter 1: Introduction to 5-Hydroxyflavanone

Flavonoids are a vast class of plant secondary metabolites characterized by a C6-C3-C6 backbone.[1] Within this class, flavanones are distinguished by a saturated C2-C3 bond in the heterocyclic C-ring, a feature that differentiates them from their unsaturated flavone counterparts.[2]

5-Hydroxyflavanone represents a pivotal branching point in flavonoid biosynthesis. The hydroxyl group at the C-5 position is crucial as it can form a strong intramolecular hydrogen bond with the C-4 carbonyl group, influencing the molecule's chemical reactivity, spectral properties, and biological activity.[3] While it is a direct product of a key enzymatic reaction, it is often transient, being rapidly converted by downstream enzymes into more complex structures such as isoflavones, pterocarpans, and various substituted flavanones (e.g., prenylated, methoxylated, glycosylated).[4] Consequently, while the 5-hydroxyflavanone scaffold is common, its unsubstituted form is infrequently reported as an accumulated end-product in plant tissues.

Chapter 2: Natural Distribution in the Plant Kingdom

The natural occurrence of the 5-hydroxyflavanone skeleton is most prominently documented in the form of its derivatives. The Fabaceae (legume) family is a particularly rich source, which correlates with the prevalence of the specific biosynthetic enzymes required for its formation.[5] Other plant families, such as Asteraceae and Acanthaceae, have also been shown to produce compounds based on this core structure.

The following table summarizes notable examples of naturally occurring 5-hydroxyflavanone derivatives, highlighting their plant source and structural modifications.

| Compound Name | Substitution Pattern | Plant Species | Family | Plant Part | Citation(s) |

| (E)-5-Hydroxytephrostachin | Prenylated | Tephrosia purpurea | Fabaceae | Stem | [6] |

| 5-Hydroxy-7-methoxy-6-prenylflavanone | Methoxylated, Prenylated | Eysenhardtia platycarpa | Fabaceae | Leaves | [6] |

| 5,4'-Dihydroxy-7-methoxyflavanone | Methoxylated, Hydroxylated | Chromolaena tacotana | Asteraceae | Leaves | [7] |

| 5-Hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone | Methoxylated, Glycosylated | Haplanthodes tentaculatus | Acanthaceae | Whole Plant |

This distribution underscores a key principle in phytochemistry: parent intermediates are often less abundant than their more stable, functionalized derivatives. For researchers, this means that the search for novel bioactive compounds should often target these more complex downstream products, while understanding the biosynthesis of the parent 5-hydroxyflavanone provides the mechanistic basis for their formation.

Chapter 3: Biosynthesis in Planta

The formation of 5-hydroxyflavanone is a specialized branch of the general flavonoid pathway, which begins with the amino acid L-phenylalanine. The pathway is notable for the specific type of Chalcone Isomerase (CHI) enzyme required.

Causality of the Pathway:

-

Phenylpropanoid Pathway Genesis: L-Phenylalanine is converted to cinnamic acid and then to 4-coumaroyl-CoA by a series of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). This sequence provides the foundational C6-C3 unit for all flavonoids.

-

Chalcone Formation: Chalcone Synthase (CHS), a key polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone). This is the immediate precursor for most common flavonoids.

-

Stereospecific Cyclization: The critical step is the intramolecular cyclization of the chalcone. This is where the pathway to 5-hydroxyflavanone diverges. A specific enzyme, Type II Chalcone Isomerase , catalyzes the cyclization of 6'-hydroxychalcones (like naringenin chalcone) to yield the corresponding (2S)-5-hydroxyflavanones (like naringenin).[8] Type II CHI is predominantly found in leguminous plants, explaining the prevalence of 5-hydroxyflavanone-derived compounds in this family.[8]

The diagram below illustrates this specific biosynthetic route.

Sources

- 1. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Spectral Investigation of a Series of Flavanone Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. PhotochemCAD | 5-Hydroxyflavone [photochemcad.com]

- 8. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials [mdpi.com]

Advanced SAR Analysis: 5-Hydroxyflavanone vs. Flavone Scaffolds

Executive Summary

In medicinal chemistry, the distinction between the flavone (2-phenylchromen-4-one) and flavanone (2-phenyl-2,3-dihydrochromen-4-one) scaffolds represents a fundamental choice between planar rigidity and chiral flexibility . This guide analyzes the Structure-Activity Relationship (SAR) of these two privileged structures, with a specific focus on the 5-hydroxyl substitution .

For drug development professionals, understanding this dichotomy is critical:

-

Flavones excel as DNA intercalators and planar kinase inhibitors due to their conjugated

-system. -

5-Hydroxyflavanones leverage an intramolecular hydrogen bond (IMHB) to mask polarity, significantly enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to their flavone counterparts.

Part 1: Structural Dynamics & Physicochemical Properties

The core difference lies in the C2-C3 bond.[1][2] This single feature dictates the 3D topology of the molecule and its interaction with biological targets.

The Planarity vs. Flexibility Paradigm

| Feature | Flavone Scaffold | 5-Hydroxyflavanone Scaffold |

| C2-C3 Bond | Double bond ( | Single bond ( |

| Ring C Geometry | Planar, conjugated. | Twisted (Half-chair/Sofa). |

| Chirality | Achiral. | Chiral at C2 (Usually S-configuration in nature). |

| Electronic State | Extended | Conjugation break between A/C and B rings. |

| Pharmacophore | Intercalator / Narrow pocket binder. | Flexible pocket binder / Globular shape. |

The "Privileged" 5-OH Motif (IMHB)

The substitution of a hydroxyl group at position 5 is not merely functional; it is structural.

-

Mechanism: The 5-OH acts as a hydrogen bond donor to the C4-carbonyl oxygen (acceptor).

-

Thermodynamic Effect: This forms a stable, pseudo-six-membered ring.

-

Pharmacokinetic Impact: By "locking" the polar donor/acceptor internally, the molecule's PSA (Polar Surface Area) decreases. This effectively "hides" the polarity from the lipid bilayer, significantly increasing logP and passive diffusion rates compared to 6-OH or 7-OH isomers.

Part 2: Comparative SAR Analysis

Kinase Inhibition (ATP-Binding Pockets)

-

Flavone: The planar structure mimics the adenine ring of ATP. Flavones (e.g., Apigenin) often fit deeply into the narrow hydrophobic cleft of kinases (e.g., CDK, MAPK).

-

5-Hydroxyflavanone: Due to the C2-C3 twist, these do not fit narrow clefts as well. However, the 5-OH/4-Oxo motif chelates the

ion in the catalytic site, offering a distinct binding mode.

Antioxidant & Metal Chelation

-

Flavone: Superior radical scavengers. The C2=C3 double bond allows delocalization of the phenoxy radical across the entire ABC ring system.

-

5-Hydroxyflavanone: Reduced scavenging capacity due to the lack of conjugation. However, they remain potent metal chelators (Fe, Cu) via the 5-OH/4-Oxo site, preventing Fenton reaction-mediated oxidative stress.

Visualizing the SAR Logic

Figure 1: SAR divergence map. Flavones prioritize planar binding (DNA/Kinase), while 5-Hydroxyflavanones prioritize bioavailability and metal chelation.

Part 3: Synthetic Pathways & Purification

To study these SARs, high-purity scaffolds are required. The Claisen-Schmidt Condensation is the industry standard, but the cyclization step determines the final scaffold.

Divergent Synthesis Workflow

Figure 2: Divergent synthetic pathway from a common chalcone intermediate.

Protocol: Synthesis of 5-Hydroxyflavanone

Objective: Synthesis via acid-catalyzed cyclization to preserve the sp3 center.

-

Chalcone Formation:

-

Dissolve 2',6'-dihydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).

-

Add 50% KOH (aq) dropwise at 0°C. Stir at room temperature for 24h.

-

Acidify with 1M HCl. Filter the yellow precipitate (Chalcone).

-

-

Cyclization (Isomerization):

-

Reflux the chalcone (5 mmol) in Ethanol (50 mL) with Sodium Acetate (NaOAc, 20 mmol) for 4 hours. Note: NaOAc is preferred over strong acids to prevent ring opening.

-

Monitor via TLC (Hexane:EtOAc 3:1). Flavanones typically have higher Rf than chalcones.

-

-

Purification:

-

Evaporate solvent. Recrystallize from Methanol.

-

Validation: 1H NMR must show the characteristic ABX system for protons H-2, H-3ax, and H-3eq (approx.

5.4, 3.0, 2.8 ppm).

-

Part 4: Validated Experimental Protocols

For drug discovery, simple antioxidant assays (like DPPH) are insufficient. We utilize a FRET-based Kinase Assay to quantify the SAR differences in a relevant biological context.

Protocol: FRET-Based Kinase Inhibition Assay (Z'-LYTE)

Rationale: This assay measures the ability of the scaffold to compete with ATP, directly testing the "Planarity vs. Twist" hypothesis.

Materials:

-

Kinase: Recombinant EGFR or c-Src (10 ng/well).

-

Substrate: Coumarin-Fluorescein peptide (2 µM).

-

ATP: at

concentration (typically 10-50 µM). -

Test Compounds: Flavone and 5-Hydroxyflavanone (0.1 nM - 10 µM).

Workflow:

-

Preparation: Prepare 384-well plates. Add 2.5 µL of test compound (in 1% DMSO).

-

Enzyme Addition: Add 5 µL of Kinase/Peptide mixture. Incubate 15 min at RT.

-

Reaction Start: Add 2.5 µL of ATP solution. Shake for 30 sec.

-

Incubation: Incubate for 1 hour at RT (dark).

-

Development: Add 5 µL of Development Reagent (Protease).

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET).

-

Excitation: 400 nm.

-

Emission: 445 nm (Donor) and 520 nm (Acceptor).

-

-

Calculation: Calculate Emission Ratio (

).-

High Ratio = High Phosphorylation (No Inhibition).

-

Low Ratio = Low Phosphorylation (Strong Inhibition).

-

Self-Validating Check:

-

Z'-Factor: Must be > 0.5 for the assay to be considered robust.

-

Reference: Use Staurosporine as a positive control.

References

-

Structure-Activity Relationship and Classification of Flavonoids as Inhibitors of Xanthine Oxidase and Superoxide Scavengers. Journal of Natural Products. [Link]

-

Structure–Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages. Journal of Agricultural and Food Chemistry. [Link]

-

Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]

-

Theoretical Study on Intramolecular Hydrogen Bonds of Flavonoid Cocrystals. ChemPhysChem. [Link]

Sources

- 1. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxyflavanone: A Technical Monograph on Chemical Identity, Synthesis, and Pharmacophore Analysis

The following technical guide details the physicochemical profile, synthetic methodologies, and biological mechanisms of 5-hydroxyflavanone , a critical flavonoid intermediate.

Executive Summary

5-Hydroxyflavanone (CAS: 10343-06-3) is a flavanone derivative characterized by a single hydroxyl group at the C-5 position of the A-ring and an unsubstituted B-ring. With a molecular formula of C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol , it serves as a pivotal structural scaffold in the study of flavonoid biosynthesis and isomerism. Unlike its oxidized counterpart 5-hydroxyflavone, 5-hydroxyflavanone possesses a saturated C2-C3 bond, introducing a chiral center at C-2 and enabling stereoselective biological interactions. This guide delineates its structural characterization, Claisen-Schmidt synthetic routes, and specific activity as a Monoamine Oxidase A (MAO-A) inhibitor and antibacterial agent.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The distinct structural feature of 5-hydroxyflavanone is the intramolecular hydrogen bond between the C-5 hydroxyl proton and the C-4 carbonyl oxygen. This "chelating" resonance stabilizes the structure but also influences its spectral properties, causing a characteristic bathochromic shift in UV spectroscopy upon the addition of aluminum chloride (AlCl₃).

Table 1: Physicochemical Constants

| Property | Value | Source Validation |

| IUPAC Name | 5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | PubChem / IUPAC |

| Molecular Formula | C₁₅H₁₂O₃ | Calculated |

| Molecular Weight | 240.25 g/mol | Calculated |

| Appearance | Pale yellow needles (recrystallized from MeOH) | [1] |

| Melting Point | 124 °C | [1] |

| Solubility | Soluble in Acetone, DMSO, Chloroform; Sparingly soluble in H₂O | Experimental |

| Optical Rotation | [α]D¹⁸ = −11.0° (c = 0.1, CHCl₃) | [1] |

| Mass Spectrometry | m/z 239.14 [M-H]⁻ (ESI-MS) | [2] |

Synthesis & Isolation Methodologies

The synthesis of 5-hydroxyflavanone presents a challenge due to the thermodynamic equilibrium between the closed-ring flavanone and its open-ring isomer, 2',6'-dihydroxychalcone . The most robust synthetic route employs the Claisen-Schmidt condensation followed by cyclization.

Reaction Mechanism & Workflow

The synthesis initiates with the condensation of 2,6-dihydroxyacetophenone and benzaldehyde . The presence of the hydroxyl group at the 6' position of the chalcone (which becomes the 5-position in the flavanone) facilitates the intramolecular Michael-type addition required for ring closure.

Figure 1: Synthetic pathway from acetophenone precursors to 5-hydroxyflavanone via the chalcone intermediate.

Detailed Experimental Protocol

Objective: Synthesis of 5-hydroxyflavanone (Scale: 10 mmol).

-

Condensation:

-

Dissolve 2,6-dihydroxyacetophenone (1.52 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).

-

Add 50% aqueous KOH (10 mL) dropwise at 0°C.

-

Stir at room temperature for 24–48 hours. The solution will darken as the chalcone forms.

-

-

Isolation of Chalcone:

-

Pour the reaction mixture into ice water containing HCl. The yellow precipitate is 2',6'-dihydroxychalcone .[1]

-

-

Cyclization:

-

Dissolve the chalcone in glacial acetic acid.

-

Reflux for 2–4 hours or treat with sodium acetate in ethanol to shift the equilibrium toward the flavanone form.

-

Monitor via TLC (Hexane:Ethyl Acetate 4:1). The flavanone typically has a higher Rf than the chalcone.

-

-

Purification:

-

Recrystallize from methanol to yield pale yellow needles.[2]

-

Yield: Typical yields range from 45–60% depending on the cyclization efficiency.

-

Analytical Characterization

Validating the structure requires distinguishing the flavanone from the chalcone isomer. NMR spectroscopy is definitive, specifically the signals for the C-2 and C-3 protons of the C-ring.

Table 2: Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, 400 MHz [2]

| Position | δH (ppm) | Multiplicity | J (Hz) | δC (ppm) | Assignment Logic |

| 5-OH | 11.69 | s | - | - | Chelated hydroxyl (diagnostic) |

| C-2 | 5.47 | dd | 13.2, 2.8 | 79.2 | Chiral center, ring closure proof |

| C-3 (ax) | 3.15 | dd | 17.2, 13.2 | 44.1 | Methylene proton (axial) |

| C-3 (eq) | 2.90 | dd | 17.2, 2.8 | 44.1 | Methylene proton (equatorial) |

| C-4 | - | - | - | 198.2 | Carbonyl |

| C-5 | - | - | - | 162.3 | Hydroxyl-bearing carbon |

| C-7 | 7.40 | dd | 8.4, 8.2 | 135.0 | A-ring aromatic |

| C-6 | 6.55 | d | 8.4 | 107.7 | A-ring aromatic |

| C-8 | 6.52 | d | 8.2 | 108.3 | A-ring aromatic |

| B-Ring | 7.42-7.50 | m | - | 126-129 | Unsubstituted phenyl group |

Interpretation: The double-doublet at 5.47 ppm (H-2) and the two double-doublets at 3.15/2.90 ppm (H-3) confirm the saturated C2-C3 bond, ruling out the flavone structure. The downfield shift of the 5-OH proton (11.69 ppm ) confirms the intramolecular hydrogen bond.

Biological Mechanisms & Pharmacophore Analysis

5-Hydroxyflavanone is not merely a biosynthetic intermediate; it possesses distinct pharmacological activities driven by its lipophilicity and the reactivity of its phenolic moiety.

Antibacterial Activity (Membrane Disruption)

Research indicates that 5-hydroxyflavanones exhibit specific activity against Gram-positive bacteria, including Streptococcus mutans and Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Mechanism: The hydrophobicity of the unsubstituted B-ring allows penetration into the bacterial lipid bilayer. The 5-OH group is hypothesized to interfere with bacterial respiratory electron transport chains, specifically between Coenzyme Q and cytochrome c [3].

Enzyme Inhibition (MAO-A)

The compound acts as a reversible inhibitor of Monoamine Oxidase A (MAO-A), an enzyme responsible for degrading neurotransmitters like serotonin and norepinephrine.

-

Binding Mode: The flavanone scaffold mimics the adenosine portion of the cofactor FAD. The 5-hydroxyl group is critical for docking within the active site via hydrogen bonding with Asn181 or Tyr407 residues in the enzyme pocket [1].

Figure 2: Primary biological targets and downstream effects of 5-hydroxyflavanone.

References

- Encyclopedia of Traditional Chinese Medicines. (2011). Molecular Structures, Pharmacological Activities, Natural Sources and Applications - Vol. 3. Springer.

-

Dai, L., et al. (2020). Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius. Supporting Information, Table S1. (Confirms NMR and MS data for compound 20).

-

Osawa, K., et al. (1992). Antibacterial activity of 5-hydroxyflavanones against Streptococcus mutans. Chemical & Pharmaceutical Bulletin. (Establishes antibacterial mechanism).[1]

-

Cushnie, T.P.T., & Lamb, A.J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents.

Sources

Thermodynamic Stability of 5-Hydroxyflavanone: Mechanistic Insights & Experimental Protocols

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-hydroxyflavanone , a critical scaffold in medicinal chemistry and natural product synthesis. Unlike simple flavanones, the 5-hydroxy derivative exhibits enhanced stability due to a strong intramolecular hydrogen bond (IMHB) between the C5-hydroxyl group and the C4-carbonyl oxygen. This interaction creates a pseudo-six-membered ring, significantly altering the energetic landscape of the flavanone-chalcone equilibrium . This guide details the molecular mechanisms governing this stability, provides a validated experimental protocol for determining thermodynamic constants, and discusses the implications for drug development.

Molecular Architecture & Electronic Effects

The thermodynamic stability of 5-hydroxyflavanone is defined by the competition between the closed flavanone (chromanone) ring and the open chalcone isomeric form.

The "Locking" Effect of Intramolecular Hydrogen Bonding

The defining feature of 5-hydroxyflavanone is the resonance-assisted hydrogen bond (RAHB) formed between the 5-OH proton and the C4-carbonyl oxygen.

-

Bond Geometry: The distance between the hydroxyl proton and the carbonyl oxygen is typically short (approx. 1.6–1.8 Å), indicating a strong interaction.

-

Energetic Contribution: This IMHB contributes approximately 5–8 kcal/mol to the stabilization of the flavanone core. This energy barrier effectively "locks" the molecule into a specific conformation, reducing the rate of ring opening compared to non-5-substituted analogs (e.g., 7-hydroxyflavanone).

-

Electronic Redistribution: The H-bond polarizes the carbonyl group, increasing the electrophilicity of C4 but simultaneously stabilizing the enol tautomer. However, in the saturated flavanone system (unlike flavones), the C2-C3 bond is single, meaning the system relies heavily on the interaction between the A-ring phenol and the ketone.

Conformational Analysis

The flavanone C-ring adopts a sofa or half-chair conformation to relieve torsional strain. The phenyl B-ring at position C2 prefers an equatorial orientation to minimize 1,3-diaxial interactions. The 5-OH group restricts the flexibility of the A-ring, making the 5-hydroxyflavanone structure more rigid than its unsubstituted counterparts.

Thermodynamics of Isomerization: The Flavanone-Chalcone Equilibrium

The primary thermodynamic instability of flavanones arises from their reversible isomerization to 2'-hydroxychalcones (specifically 2',6'-dihydroxychalcone in the case of 5-hydroxyflavanone).

The Equilibrium Mechanism

The isomerization follows an intramolecular oxa-Michael addition (cyclization) and a retro-Michael (ring-opening) pathway.

-

Acidic/Neutral Conditions: The equilibrium heavily favors the flavanone form. The 5-OH IMHB further shifts this equilibrium toward the closed form compared to simple flavanones.

-

Basic Conditions (pH > 9): The phenolic proton is removed, forming a phenolate. The electrostatic repulsion and resonance stabilization of the open chalconate ion shift the equilibrium toward the chalcone .

Visualization of the Equilibrium Pathway

Figure 1: The reversible isomerization between the open chalcone and closed flavanone forms. The 5-OH group stabilizes the Flavanone species via H-bonding, while high pH favors the open Chalconate anion.

Experimental Protocol: Determination of Stability Constants

Objective: To determine the equilibrium constant (

Principle: Chalcones exhibit a strong absorption band in the visible/near-UV region (340–400 nm) due to the conjugated enone system. Flavanones, lacking this extensive conjugation, absorb at lower wavelengths (<300 nm). This spectral difference allows for precise monitoring of the interconversion.

Materials & Reagents

-

Analyte: Pure 5-hydroxyflavanone (>98% purity).

-

Solvent: Methanol or Ethanol (HPLC grade).

-

Buffers: Citrate (pH 3–5), Phosphate (pH 6–8), Borate/Carbonate (pH 9–11).

-

Ionic Strength Adjuster: KCl or NaCl (to maintain

M). -

Instrumentation: UV-Vis Spectrophotometer with Peltier temperature control.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Dissolve 2.4 mg of 5-hydroxyflavanone in 10 mL of Methanol to create a 1 mM stock solution .

-

Store in amber glass to prevent photodegradation (chalcones are photosensitive).

Step 2: Kinetic Scans (pH Jump Method)

-

Baseline: Blank the spectrophotometer with the buffer solution at 25°C.

-

Initiation: Rapidly inject 20 µL of the stock solution into 2 mL of pre-thermostated buffer (pH 10 for ring opening, or pH 5 for ring closing from a chalcone stock).

-

Mixing: Invert cuvette 3 times (dead time < 5 seconds).

-

Monitoring: Immediately record absorbance at

of the chalcone (approx. 360–380 nm) every 10 seconds for 60 minutes. -

Equilibrium: Continue measuring until the absorbance stabilizes (

).

Step 3: Thermodynamic Analysis Repeat the experiment across a pH range of 4.0 to 12.0.

Data Processing & Calculation

1. Determination of Observed Rate Constant (

2. Calculation of Equilibrium Constant (

3. Gibbs Free Energy (

Data Presentation & Stability Metrics

The following table summarizes expected stability trends for 5-hydroxyflavanone compared to related flavonoids.

| Parameter | 5-Hydroxyflavanone | 7-Hydroxyflavanone | 2'-Hydroxychalcone |

| Primary Stability Factor | IMHB (5-OH | Resonance (7-OH | Conjugation (Open chain) |

| Dominant Species (pH 7) | Flavanone (>95%) | Flavanone (>90%) | Flavanone (>80%) |

| Dominant Species (pH 11) | Chalconate | Chalconate | Chalconate |

| 280–290 nm | 275–285 nm | 360–400 nm | |

| Approx. IMHB Energy | 5–8 kcal/mol | N/A | < 2 kcal/mol |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for measuring thermodynamic stability constants using UV-Vis spectroscopy.

Implications for Drug Development[1][2]

Metabolic Stability

The 5-OH group, while thermodynamically stabilizing the ring, is a prime site for Phase II metabolism (glucuronidation/sulfation). However, the strong IMHB can reduce the nucleophilicity of the 5-OH oxygen, potentially slowing down conjugation reactions compared to the more accessible 7-OH group.

Formulation Considerations

-

pH Sensitivity: Formulations must be maintained at pH < 8.0 to prevent ring opening to the chalcone. The chalcone form is often less soluble and more reactive (prone to oxidation and polymerization).

-

Chelation: The 5-hydroxy-4-keto motif is a potent chelator of metal ions (

,

References

-

Intramolecular Hydrogen Bonding in Hydroxyflavones: Grabowski, S. J. (2021). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Crystals, 11(1), 5. [Link]

-

Flavanone-Chalcone Equilibrium Kinetics: Niu, Y., et al. (2013). Kinetic and thermodynamic study of 2′-hydroxy-8-methoxyflavylium. Reaction network interconverting flavylium cation and flavanone. Photochemical & Photobiological Sciences. [Link]

-

DFT Analysis of Flavonoid Conformations: Machado, F. B. C., et al. (2021). Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone.... ACS Omega. [Link]

-

Synthesis and Cyclization Protocols: Tran, T. D., et al. (2022).[1] Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(6), 1803. [Link]

Sources

Pharmacophore Modeling of the 5-Hydroxyflavanone Scaffold: Structural Dynamics and Target Engagement

Topic: 5-Hydroxyflavanone Pharmacophore Modeling Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Medicinal Chemists

Executive Summary

The 5-hydroxyflavanone moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by a critical intramolecular hydrogen bond (IMHB) between the C5-hydroxyl group and the C4-carbonyl oxygen. This interaction is not merely a structural curiosity; it is a thermodynamic anchor that locks the A-ring/C-ring conformation, modulates lipophilicity (logP), and creates a bidentate chelation site for metallo-enzyme targets.

This guide provides a rigorous workflow for modeling this scaffold. Unlike generic flavonoid modeling, 5-hydroxyflavanone modeling requires specific attention to the suppression of conformational entropy at the A-C ring junction and the precise definition of donor/acceptor features that account for the IMHB.

Part 1: The Chemical Basis – The "Chelation-Locked" Conformation

The Structural Anchor (IMHB)

The defining feature of 5-hydroxyflavanone (e.g., Pinocembrin) is the formation of a pseudo-six-membered ring via the hydrogen bond between 5-OH and 4-C=O.

-

Thermodynamic Stability: This IMHB is estimated to contribute 8–9 kcal/mol to the system's stability.[1]

-

Pharmacokinetic Impact: By "masking" two polar groups (the donor OH and acceptor C=O) within an internal bond, the molecule exhibits a higher apparent lipophilicity than predicted by simple atom counting. This enhances membrane permeability (passive transport).[1]

-

Modeling Consequence: When generating conformers, standard force fields may overestimate the flexibility of the 5-OH bond. You must apply constraints or use high-level quantum mechanical (QM) torsion scans to penalize conformations that break this bond unless a specific protein residue (e.g., a strong Asp/Glu acceptor) competes for the proton.

Physicochemical Profile

The following table contrasts the 5-hydroxy scaffold with its methylated counterpart, illustrating why the free hydroxyl is often retained in lead optimization.

| Feature | 5-Hydroxyflavanone (Pinocembrin) | 5-Methoxyflavanone (Analogue) | Impact on Drug Design |

| Conformation | Planar A/C ring interface (Locked) | Twisted A/C ring interface (Steric clash) | 5-OH ensures consistent binding pose.[1] |

| H-Bond Donor | Weak (Internal bond) | None | 5-OH can "switch" to external targets if energy barrier is met.[1] |

| Metal Chelation | High affinity (Fe³⁺, Cu²⁺, Zn²⁺) | Negligible | Critical for inhibiting metalloproteases or modulating redox cycles. |